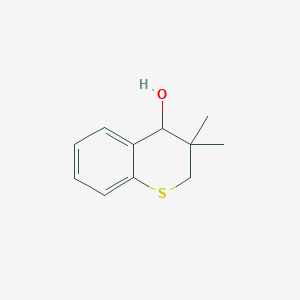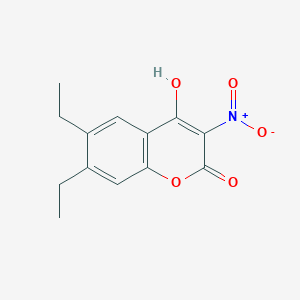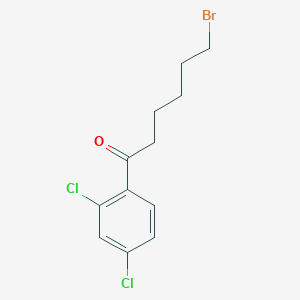
Ethyl 1,4-dihydro-5-hydroxy-4-oxo-3-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1,4-dihydro-5-hydroxy-4-oxo-3-quinolinecarboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of two hydroxyl groups at the 4th and 5th positions, an ethyl ester group at the 3rd position, and a quinoline core structure. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in various synthetic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 1,4-dihydro-5-hydroxy-4-oxo-3-quinolinecarboxylate can be synthesized through several methods. One common approach involves the Gould–Jacobs reaction, which starts with the condensation of aniline derivatives with ethyl ethoxymethylenemalonate. This reaction proceeds through a series of steps including cyclization and decarboxylation to yield the desired quinoline derivative .
Another method involves the Smiles rearrangement, where 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is used as a precursor. This compound undergoes a multicomponent condensation reaction with aldehyde derivatives, amine derivatives, and isocyanides to form the target compound .
Industrial Production Methods
Industrial production of ethyl 4,5-dihydroxyquinoline-3-carboxylate typically involves large-scale synthesis using the aforementioned methods. The reactions are optimized for high yield and purity, and the processes are designed to be environmentally friendly by minimizing waste and using green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1,4-dihydro-5-hydroxy-4-oxo-3-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.
Applications De Recherche Scientifique
Ethyl 1,4-dihydro-5-hydroxy-4-oxo-3-quinolinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 4,5-dihydroxyquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl groups and the quinoline core play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Ethyl 1,4-dihydro-5-hydroxy-4-oxo-3-quinolinecarboxylate can be compared with other similar compounds such as:
Ethyl 4,7-dihydroxyquinoline-3-carboxylate: This compound has hydroxyl groups at the 4th and 7th positions instead of the 4th and 5th positions.
4-Hydroxyquinoline-3-carboxylic acid ethyl ester: This compound lacks the second hydroxyl group at the 5th position.
The uniqueness of ethyl 4,5-dihydroxyquinoline-3-carboxylate lies in the specific positioning of its functional groups, which can influence its reactivity and biological activity.
Propriétés
Numéro CAS |
79364-24-2 |
|---|---|
Formule moléculaire |
C12H11NO4 |
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
ethyl 5-hydroxy-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-2-17-12(16)7-6-13-8-4-3-5-9(14)10(8)11(7)15/h3-6,14H,2H2,1H3,(H,13,15) |
Clé InChI |
QKWHAXFMRXMQQR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CNC2=C(C1=O)C(=CC=C2)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B8537553.png)
